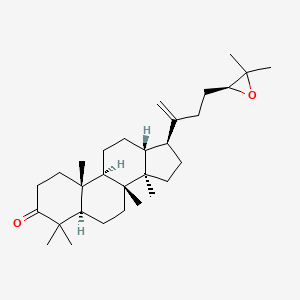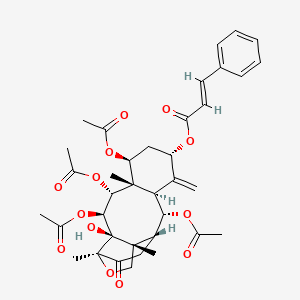
24,25-Epoxydammar-20(21)-en-3-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of 24,25-epoxydammar-20(21)-en-3-one and its derivatives involves several chemical reactions that modify the dammarane skeleton. For instance, a catalytic rearrangement of 20(S),24(R)-epoxydammarane-3β,12α,25-triol leads to a complex mixture of products, demonstrating the intricate reactions involved in the synthesis of these compounds (Samoshina et al., 1983). Furthermore, the synthesis of 3,6-diacetylated C24 epimeric 20(R)-Ocotillol-Type Saponins from 20(R)-protopanaxatriol showcases the steps involved in creating epimeric structures with different polarities (Juan Liu et al., 2019).
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated through various spectroscopic techniques, including 1H NMR, 13C NMR, HR-MS, and X-ray single-crystal diffraction. The structural determination of epimeric saponins derived from 20(S)-protopanaxadiol indicates the complexity and diversity of the molecular configurations in these compounds (Qingguo Meng et al., 2013).
Chemical Reactions and Properties
24,25-Epoxydammar-20(21)-en-3-one undergoes various chemical reactions, leading to a wide range of derivatives with different chemical properties. The catalytic rearrangement and glycosylation reactions highlight the compound's reactivity and its potential for chemical modification (Samoshina et al., 1983).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments and applications. The crystal and molecular structure analysis of derivatives, such as 20S,24S-dihydroxydammar-25-en-3-one, provides insight into the intermolecular interactions and stability of these compounds (Il'in et al., 1991).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are essential for the development of novel derivatives with potential biological activities. The synthesis and structural characterization of epimers from 20(S)-protopanaxadiol reveal the significance of stereochemistry in determining the chemical properties of these compounds (Qingguo Meng et al., 2013).
Aplicaciones Científicas De Investigación
Novel Triterpenoids and Their Biological Activities
A novel triterpenoid, related to 24,25-Epoxydammar-20(21)-en-3-one, was isolated from Aglaia odorata, representing a new type of natural five-membered-ring triterpenoid named cyclodammarane. Its possible biopathway involved cyclization of squalene-2,3;22,23-diepioxide, forming 24,25-epoxydammar-20(21)-en-3-ol. This discovery contributes to the understanding of natural triterpenoid biosynthesis (Cai et al., 2005).
Anticancer Potential
Several dammarane-type triterpenes, structurally related to 24,25-Epoxydammar-20(21)-en-3-one, were isolated from Panax ginseng. These compounds, including variants of epoxydammarane, exhibited significant cytotoxic activities against various human cancer cell lines, suggesting potential for anti-cancer research and therapy development (Ma & Yang, 2015).
Synthesis and Structural Analysis
Research on 20(R)-protopanaxatriol led to the synthesis of (20R,24R)-epoxy-dammar-3β,6α,12β,25-tetraol and its epimer, which share structural similarities with 24,25-Epoxydammar-20(21)-en-3-one. These compounds' structures were determined by NMR, HR-MS, and X-ray single-crystal diffraction, providing valuable insights for further chemical synthesis and analysis of similar compounds (Liu et al., 2019).
Pharmacokinetics and Distribution Studies
A compound structurally related to 24,25-Epoxydammar-20(21)-en-3-one, isolated from red Panax ginseng, demonstrated anticancer activity. Studies on this compound's pharmacokinetic characteristics, including tissue distribution and excretion profiles in rats, provide essential data for its potential as a therapeutic agent (Zheng et al., 2020).
Cytotoxic Activities of Related Compounds
New compounds related to 24,25-Epoxydammar-20(21)-en-3-one from Panax ginseng leaves showed moderate cytotoxic activities against cancer cell lines, highlighting the potential of these triterpenes in anticancer drug research (Wang et al., 2008).
Metabolism in Mammalian Cells
Studies on 20(S)-Protopanaxadiol, a compound related to 24,25-Epoxydammar-20(21)-en-3-one, investigated its metabolism in human liver microsomes and hepatocytes. This research enhances understanding of the metabolic pathways and potential medicinal applications of similar compounds (Li et al., 2011).
Propiedades
IUPAC Name |
(5R,8R,9R,10R,13R,14R,17S)-17-[4-[(2S)-3,3-dimethyloxiran-2-yl]but-1-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O2/c1-19(9-12-25-27(4,5)32-25)20-13-17-29(7)21(20)10-11-23-28(6)16-15-24(31)26(2,3)22(28)14-18-30(23,29)8/h20-23,25H,1,9-18H2,2-8H3/t20-,21-,22+,23-,25+,28+,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRMRIDUAZDXGO-UGJKGGJJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC4C(=C)CCC5C(O5)(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C(=C)CC[C@H]5C(O5)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
24,25-Epoxydammar-20(21)-en-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B1150549.png)
